Bienvenue dans la boutique en ligne BenchChem!

Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile

1,3-Dipolar cycloaddition Regioselectivity Spiro heterocycle synthesis

Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile (CAS 38121-89-0), also designated 2-(2-adamantylidene)acetonitrile, is an exocyclic α,β-unsaturated nitrile built on the adamantane cage. With molecular formula C₁₂H₁₅N and molecular weight 173.25 g·mol⁻¹, it is supplied as a crystalline solid (mp 74–75 °C from hexane) with a predicted boiling point of 303.4 ± 11.0 °C and density of 1.154 ± 0.06 g·cm⁻³.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 38121-89-0
Cat. No. B3036602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile
CAS38121-89-0
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3=CC#N
InChIInChI=1S/C12H15N/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h1,8-11H,3-7H2
InChIKeyNHZXMVAENZWIOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile (CAS 38121-89-0) – Structural Identity and Procurable Forms


Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile (CAS 38121-89-0), also designated 2-(2-adamantylidene)acetonitrile, is an exocyclic α,β-unsaturated nitrile built on the adamantane cage . With molecular formula C₁₂H₁₅N and molecular weight 173.25 g·mol⁻¹, it is supplied as a crystalline solid (mp 74–75 °C from hexane) with a predicted boiling point of 303.4 ± 11.0 °C and density of 1.154 ± 0.06 g·cm⁻³ . The compound carries GHS07 hazard labelling (H302 harmful if swallowed; H315 causes skin irritation; H319 causes serious eye irritation; H335 may cause respiratory irritation) . Commercial sourcing typically offers purity of 95–98 % .

Generic Substitution Risks for Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile (CAS 38121-89-0) – Why 1-Adamantaneacetonitrile or Other Analogs Cannot Be Interchanged


This compound cannot be replaced by the saturated congener 1-adamantaneacetonitrile (CAS 16269-13-9) or by exocyclic analogs such as ethyl adamantylideneacetate without altering reaction outcomes. The exocyclic C=C(CN) motif in tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile enables both 1,3-dipolar cycloaddition and selective hydrogenation pathways that are inaccessible to the saturated nitrile . Furthermore, the electron-withdrawing nitrile group modulates the reactivity of the adamantylidene double bond differently than the ester group in ethyl adamantylideneacetate, and profoundly differently than the electron-donating methoxy group in ω-methoxymethyleneadamantane, directly affecting regioselectivity and product distribution [1]. Procurement of the incorrect analog would therefore compromise synthetic fidelity in spirocycloaddition sequences, hydrogenation cascades, or any application requiring the conjugated nitrile pharmacophore.

Quantitative Differentiation Evidence for Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile vs. Closest Analogs


Exclusive Regioselectivity in 1,3-Dipolar Cycloaddition with Benzonitrile Oxides vs. ω-Methoxymethyleneadamantane

In the reaction with substituted benzonitrile oxides (3a–i), tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile (7b) gives exclusive formation of the adamantane-2-spiro-5′-aryl-Δ²-isooxazoline regioisomer (4a–i), identical in selectivity to methyleneadamantane (1) and ethyl adamantylideneacetate (7a). By contrast, ω-methoxymethyleneadamantane (7c) yields a 67–69 : 33–31 mixture of regioisomers 4a–i and 5a–i. This 100 % vs. ~68 % regioselectivity difference is critical for preparative spirocycloaddition chemistry [1].

1,3-Dipolar cycloaddition Regioselectivity Spiro heterocycle synthesis

Higher Reactivity of the Nitrile Triple Bond vs. the Exocyclic Double Bond in Cycloaddition – A Chemoselectivity Distinction

During reaction with benzonitrile oxide 3a, tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile (7b) exhibits considerably higher reactivity of the C≡N triple bond relative to the C=C double bond, leading to a 1,2,4-oxadiazole derivative (11) as the major product. By contrast, methyleneadamantane (1) and ethyl adamantylideneacetate (7a) react exclusively through the exocyclic C=C bond, giving only spiro-isooxazolines. This orthogonal chemoselectivity is a unique differentiator [1].

Chemoselectivity 1,2,4-Oxadiazole formation Nitrile oxide cycloaddition

Nickel Nanoparticle Hydrogenation Product Distribution Distinct from Saturated Nitriles

Under nickel nanoparticle-catalyzed hydrogenation (H₂, 1 atm, 60–70 °C, 12 h), tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile (1f) is converted to a three-component mixture: 2-adamantylacetonitrile (75.5 %), 2-(2-amino)ethyladamantane (13.7 %), and 2-ethyladamantane (5.7 %). By contrast, the saturated analog 1-adamantaneacetonitrile (CAS 16269-13-9) would not undergo the same cascade because the exocyclic double bond necessary for over-reduction is absent; simple saturated nitriles under these conditions give predominantly symmetrical secondary amines via imine intermediates .

Catalytic hydrogenation Nickel nanoparticles Product selectivity

Established Intermediate for Antihypoxia and Anti-Inflammatory Derivatives – Patent-Backed Synthetic Utility

US Patent 4,748,264 (assigned to Pennwalt Corporation) demonstrates that 2-adamantanone is condensed with benzyl cyanide derivatives to yield substituted α-[2′-tricyclo[3.3.1.1³·⁷]decylidene]benzeneacetonitriles, which are explicitly constructed on the tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile core. Representative compounds showed anti-inflammatory activity in the carrageenin-induced rat paw edema assay: the unsubstituted phenyl derivative (Example 1) produced 21.7 % inhibition at 50 mg/kg p.o., the 3-chloro analog (Example 4) gave 25.0 % inhibition at 50 mg/kg, and the 2-methyl analog (Example 6) gave 31.3 % inhibition at 50 mg/kg, while the 4-chloro (Example 2) and 3-methyl (Example 3) derivatives were active at the lower dose of 25 mg/kg with 23.2 % and 21.7 % inhibition, respectively [1].

Antihypoxia agents Anti-inflammatory agents Patent-protected intermediates

Procurement-Relevant Application Scenarios for Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile (CAS 38121-89-0)


Stereoselective Synthesis of Adamantane-Spiro-Isooxazoline Libraries

The exclusive regioselectivity of tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile in 1,3-dipolar cycloaddition with benzonitrile oxides [1] makes it the reagent of choice for constructing single-isomer adamantane-spiro-isooxazoline libraries for CNS or antiviral screening. The saturated congener or the methoxy analog would introduce regioisomeric mixtures that require costly separation, reducing library purity and screening fidelity. [1]

1,2,4-Oxadiazole Diversification via Nitrile-Directed Cycloaddition

Exploiting the unique chemoselectivity of the C≡N group over the C=C bond [1], medicinal chemistry teams can synthesize 1,2,4-oxadiazole–adamantane hybrids that are geometrically and electronically distinct from the spiro-isooxazolines obtained from the ester or parent methylene analogs. This expands fragment and lead-like chemical space without requiring a separate adamantane building block. [1]

Controlled Partial Hydrogenation to 2-Adamantylacetonitrile

The nickel nanoparticle hydrogenation protocol converts tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile to 2-adamantylacetonitrile as the major product (75.5 % GC yield). This one-step transformation is not achievable from the saturated nitrile and provides a direct entry to the 2-substituted adamantane series for further functionalization.

Precursor to Antihypoxia and Anti-Inflammatory Adamantylidene Acetonitriles

The parent compound is the direct starting material for the Knoevenagel condensation with 2-adamantanone that assembles the substituted α-[2′-tricyclo[3.3.1.1³·⁷]decylidene]benzeneacetonitrile pharmacophore [2]. Derivatives from this series have demonstrated in vivo antihypoxia and anti-inflammatory activity (21.7–31.3 % edema inhibition at oral doses of 25–50 mg/kg). Any laboratory continuing or expanding this chemotype must source the parent nitrile. [2]

Quote Request

Request a Quote for Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.